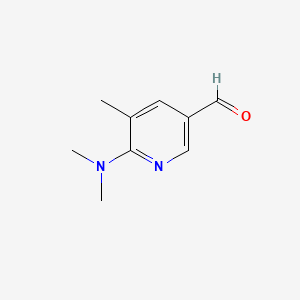

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde

Description

Properties

IUPAC Name |

6-(dimethylamino)-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-4-8(6-12)5-10-9(7)11(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNVCWYUIDKHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Substitution : 5-Methylpyridine-3-carbaldehyde is treated with dimethylamine in the presence of a palladium catalyst to introduce the dimethylamino group at position 6.

-

Oxidation : The intermediate is oxidized using MnO₂ or CrO₃ to ensure the aldehyde group remains intact.

Key Data :

Advantages :

Multi-Step Synthesis from 3-Methylpyridine-1-Oxide

Patents US5332824A and EP0569701A1 outline a two-step process involving intermediates for agrochemical applications.

Procedure:

-

Intermediate Formation :

-

Hydrogen Bromide Treatment :

-

Functionalization :

Key Data :

Challenges :

Catalytic Cross-Coupling Approaches

Modern methods employ transition-metal catalysis for efficient functionalization.

Procedure:

-

Buchwald-Hartwig Amination :

-

Optimization :

Key Data :

Advantages :

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Cost Efficiency |

|---|---|---|---|

| Vilsmeier-Haack | 51–65% | Moderate | Low |

| Nucleophilic Substitution | 45–58% | High | Moderate |

| Multi-Step Synthesis | 66–86% | Low | High |

| Cross-Coupling | 68% | High | High |

Key Findings :

-

The multi-step synthesis offers the highest yields but is labor-intensive.

-

Cross-coupling methods balance yield and scalability, making them suitable for industrial applications.

Structural Characterization and Validation

Synthetic batches are validated using:

Chemical Reactions Analysis

Types of Reactions: 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: 6-(Dimethylamino)-5-methylpyridine-3-carboxylic acid.

Reduction: 6-(Dimethylamino)-5-methylpyridine-3-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.

Biology: The compound is employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with metal ions.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.

Pathways Involved: It may influence various biochemical pathways, including those related to signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

4-Dimethylaminopyridine: A derivative of pyridine with a dimethylamino group at the 4-position, commonly used as a nucleophilic catalyst.

N,N-Dimethylaniline: An aniline derivative with a dimethylamino group, used in the production of dyes and as a precursor for other chemicals.

Uniqueness: 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde, a compound with the CAS number 1289107-23-8, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its aldehyde functional group attached to a pyridine ring, which is known for its reactivity typical of both aldehydes and nitrogen-containing compounds. Synthesis pathways include reactions involving 3-cyano-1-methylpyridinium iodide and methylamine, yielding various derivatives with potential biological applications.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains. For instance, it demonstrates significant activity against Escherichia coli and Candida albicans, with minimal inhibitory concentration (MIC) values indicating potent antimicrobial properties .

- Anticancer Potential : Research indicates that derivatives of this compound may inhibit cancer cell proliferation. For example, studies have demonstrated its ability to arrest cancer cells in the G2/M phase of the cell cycle, enhancing the efficacy of radiotherapy in glioblastoma models .

- Neurological Effects : The compound serves as a precursor for synthesizing pharmaceutical agents targeting neurological disorders. Its interaction with specific receptors may modulate neurotransmitter activity, suggesting potential use in treating conditions like epilepsy and depression.

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity. This modulation can influence metabolic pathways critical in disease processes.

- Signal Transduction Pathways : By affecting gene expression and cellular signaling pathways, the compound may alter cellular responses to external stimuli, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Studies : A study evaluating a series of pyridine derivatives found that this compound exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. The MIC values ranged from 0.0048 mg/mL to 0.0195 mg/mL against various strains .

- Anticancer Evaluation : In vitro studies on glioblastoma cell lines revealed that this compound could significantly reduce cell viability at low concentrations (LC50 values around 200 nM), indicating its potential as an anticancer agent .

- Neuroprotective Effects : Research has shown that derivatives of this compound can enhance neuronal survival under stress conditions, suggesting neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde, and how can reaction conditions (e.g., temperature, catalysts) be optimized to improve yield?

- Methodological Answer : A common approach involves functionalizing pyridine derivatives via Vilsmeier-Haack formylation or oxidation of methyl groups. For example, describes a high-yield synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde using selective halogenation and oxidation steps. Researchers can optimize conditions by varying catalysts (e.g., Pd-based for cross-coupling), solvents (polar aprotic for stability), and reaction times. Monitoring intermediates via TLC or HPLC ensures progress .

Q. Which spectroscopic techniques (e.g., NMR, IR) are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : NMR is critical for identifying the aldehyde proton (δ 9.8–10.2 ppm) and dimethylamino group (singlet at δ 2.8–3.2 ppm). IR spectroscopy confirms the aldehyde C=O stretch (~1700 cm). Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns. provides analogous data for 6-methoxypyridine-3-carbaldehyde, highlighting substituent-specific shifts .

Q. What storage conditions are recommended to maintain the compound’s stability, and which degradation products should be monitored?

- Methodological Answer : Store under inert gas (N/Ar) at –20°C to prevent oxidation of the aldehyde group. Degradation products may include carboxylic acids (via oxidation) or imine derivatives (via amine-aldehyde condensation). Regular HPLC analysis under acidic conditions (e.g., 0.1% TFA) helps detect decomposition, as seen in stability protocols for related aldehydes in .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylamino and methyl substituents influence reactivity in nucleophilic addition or cross-coupling reactions?

- Methodological Answer : The electron-donating dimethylamino group activates the pyridine ring toward electrophilic substitution but may sterically hinder nucleophilic attack at the 3-carbaldehyde position. Computational studies (DFT) can map charge distribution, while kinetic experiments with varying nucleophiles (e.g., Grignard reagents) quantify steric effects. ’s analysis of bromodifluoromethyl-substituted pyridine aldehydes demonstrates substituent-driven reactivity trends .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., IC variability across studies)?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity via orthogonal methods (HPLC, elemental analysis). Dose-response curves with internal controls (e.g., known inhibitors) reduce variability. emphasizes interaction studies with biological targets (e.g., enzymes) using SPR or ITC to quantify binding affinities, addressing discrepancies in activity .

Q. How can computational modeling (e.g., molecular docking, DFT) predict the compound’s behavior in catalytic systems or drug-target interactions?

- Methodological Answer : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) for predicting redox behavior. Molecular docking (AutoDock Vina) simulates binding to biological targets (e.g., kinases), guided by crystallographic data from analogous compounds in . MD simulations assess conformational stability in solvent environments .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can chiral auxiliaries or catalysts be employed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.